molecular formula C17H20N4O5S B2720476 4-(N-cyclopropyl-N-methylsulfamoyl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 921813-22-1

4-(N-cyclopropyl-N-methylsulfamoyl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No. B2720476
CAS RN: 921813-22-1
M. Wt: 392.43
InChI Key: TVWBXUAEOWTXMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(N-cyclopropyl-N-methylsulfamoyl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C17H20N4O5S and its molecular weight is 392.43. The purity is usually 95%.
BenchChem offers high-quality 4-(N-cyclopropyl-N-methylsulfamoyl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(N-cyclopropyl-N-methylsulfamoyl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Carbonic Anhydrase Inhibition

Compounds similar to the queried chemical, especially those containing sulfamoyl benzamide and oxadiazole groups, have been investigated for their inhibition effects on carbonic anhydrase isoenzymes. For instance, aromatic sulfonamide inhibitors have demonstrated significant inhibitory activity against carbonic anhydrase I, II, IV, and XII isoenzymes, with nanomolar inhibitory concentrations. These findings suggest potential therapeutic applications in treating conditions like glaucoma, epilepsy, and certain types of cancer due to their enzyme inhibition capabilities (Supuran, Maresca, Gregáň, & Remko, 2013).

Synthesis and Biological Activity

Research into the synthesis of compounds containing 1,3,4-oxadiazole and tetrahydrofuran groups has led to the discovery of molecules with significant biological activities. For example, derivatives of 1,3,4-oxadiazole have been synthesized and screened for their biological activities, revealing potential in various therapeutic areas. This underscores the importance of such compounds in drug discovery and development processes (Havaldar & Khatri, 2006).

Anticancer Evaluation

Furthermore, compounds structurally related to the queried molecule have been evaluated for their anticancer properties. N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, for example, have shown moderate to excellent anticancer activity against various cancer cell lines, highlighting the potential of such molecules in oncology (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Herbicidal Activities

Compounds with oxadiazole structures have also been explored for their herbicidal activities, indicating the versatility of these molecules in agricultural sciences. Such studies contribute to the development of new herbicides that can selectively target weed species without harming crops (Bao, 2008).

properties

IUPAC Name

4-[cyclopropyl(methyl)sulfamoyl]-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O5S/c1-21(12-6-7-12)27(23,24)13-8-4-11(5-9-13)15(22)18-17-20-19-16(26-17)14-3-2-10-25-14/h4-5,8-9,12,14H,2-3,6-7,10H2,1H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVWBXUAEOWTXMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N-cyclopropyl-N-methylsulfamoyl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.